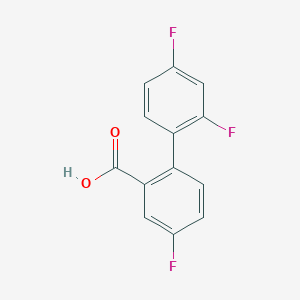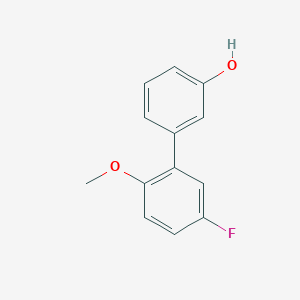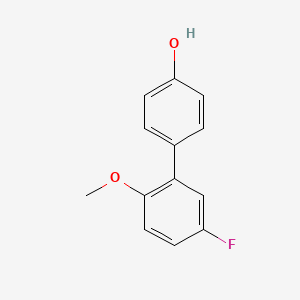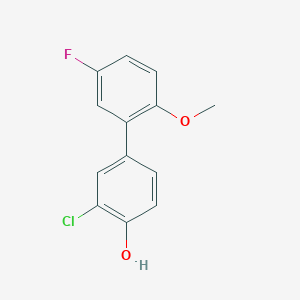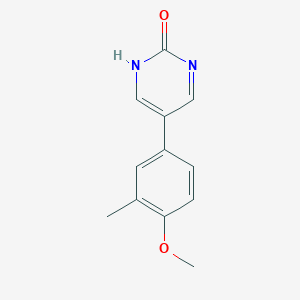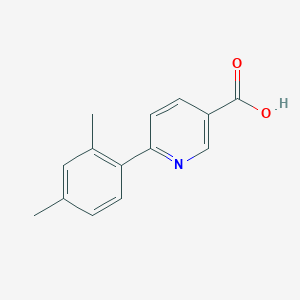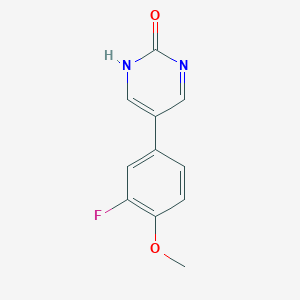
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyrimidine, also known as 5-Fluoro-2-hydroxypyrimidine or 5-FMP, is a synthetic compound that is widely used in scientific research. It is a versatile compound with a variety of applications in the fields of biochemistry, physiology, and pharmacology. 5-FMP is an important compound for the study of biochemical and physiological processes, as it has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 5-FMP is not fully understood, but it is believed to act as an inhibitor of certain enzymes. In particular, 5-FMP has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 5-FMP has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
5-FMP has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects. In addition, 5-FMP has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.
実験室実験の利点と制限
The advantages of using 5-FMP in laboratory experiments include its low cost, ease of synthesis, and wide range of biochemical and physiological effects. The main limitation of using 5-FMP in laboratory experiments is its lack of specificity, as it has been found to have a wide range of effects on different enzymes and biochemical pathways.
将来の方向性
For the use of 5-FMP in scientific research include further investigation of its effects on specific cell types and enzymes, as well as its potential applications in the development of new drugs and therapies. Additionally, further research into the mechanism of action of 5-FMP could lead to the development of new compounds with improved specificity. Finally, further research into the biochemical and physiological effects of 5-FMP could lead to the development of new treatments for a variety of diseases and conditions.
合成法
5-FMP is synthesized using a process known as the Ugi reaction. This process involves the reaction of an amino acid, an aldehyde, and a carboxylic acid in the presence of an acid catalyst. The reaction of these three components produces a four-component product that contains the desired 5-FMP molecule. The Ugi reaction is a relatively simple and efficient method for synthesizing 5-FMP.
科学的研究の応用
5-FMP has a variety of applications in scientific research. It has been used in the study of a wide range of biochemical and physiological processes, such as enzyme activity, cell signaling, and gene expression. In addition, 5-FMP has been used to study the effects of drugs on the body, as well as the effects of drugs on specific cell types.
特性
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-3-2-7(4-9(10)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQZDDXRWYBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680839 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111108-05-4 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



